![molecular formula C21H22ClN3O3 B6476699 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole CAS No. 2640846-26-8](/img/structure/B6476699.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a carbonyl group, a methoxy group, and an indole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and indole rings suggests that the compound would have a rigid, cyclic structure. The electronegative oxygen and nitrogen atoms could also engage in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is often reactive and could undergo reactions such as reduction or nucleophilic addition. The piperidine ring could also participate in reactions, particularly if it is substituted .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Wissenschaftliche Forschungsanwendungen
- PCSK9 Inhibition : PF-06815345 selectively inhibits PCSK9 protein synthesis. It acts as a liver-targeted prodrug, converted by liver carboxyesterase (CES1) to its active form. This inhibition can help regulate cholesterol levels and potentially benefit patients with hypercholesterolemia .
- Drug Development : Researchers explore PF-06815345’s potential as a drug candidate due to its liver-specific activation. Understanding its pharmacokinetics and metabolism is crucial for optimizing its therapeutic effects .
- Building Blocks : PF-06815345 contains a piperidine ring and a chloropyridine moiety. Chemists may use it as a building block for designing novel compounds with specific biological activities .
- Functional Group Transformations : The chloropyridine group in PF-06815345 allows for diverse chemical transformations. Researchers can modify it to create derivatives with unique properties .
- GPCR Modulation : Investigate PF-06815345’s interactions with G protein-coupled receptors (GPCRs). Its indole scaffold may play a role in modulating these receptors .
- Cell-Based Assays : Researchers can use PF-06815345 to study PCSK9-related pathways in cell-based assays. It provides insights into cholesterol homeostasis and lipid metabolism .
- Gene Expression Regulation : Explore how PF-06815345 affects PCSK9 gene expression. Understanding its mechanism of action can inform therapeutic strategies .
- Formulation Development : Investigate suitable formulations for oral delivery of PF-06815345. Its prodrug nature and liver activation require careful formulation design .
Cardiovascular Research
Medicinal Chemistry
Chemical Synthesis
Organic Chemistry
Pharmacology
Biological Research
Molecular Biology
Pharmaceutical Sciences
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-27-16-3-2-15-10-19(24-18(15)11-16)21(26)25-8-5-14(6-9-25)13-28-20-4-7-23-12-17(20)22/h2-4,7,10-12,14,24H,5-6,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKULTYHONGLCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.